molecular formula C9H12N2O B11757680 6,7,8,9-Tetrahydro-5h-pyrido[2,3-d]azepin-2-ol

6,7,8,9-Tetrahydro-5h-pyrido[2,3-d]azepin-2-ol

Cat. No.: B11757680
M. Wt: 164.20 g/mol
InChI Key: RUKIUNRGGVVJAX-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-5H-pyrido[2,3-d]azepin-2-ol (CAS: 1003589-75-0) is a bicyclic heterocyclic compound with the molecular formula C₉H₁₂N₂O and a molecular weight of 164.20 g/mol . The structure comprises a pyridine ring fused to a seven-membered azepine ring, with a hydroxyl group at the 2-position (Figure 1). Its synthesis and applications are linked to medicinal chemistry, particularly as a scaffold for chemokine receptor CCR2 antagonists .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5,6,7,8,9-hexahydropyrido[2,3-d]azepin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c12-9-2-1-7-3-5-10-6-4-8(7)11-9/h1-2,10H,3-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKIUNRGGVVJAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-5h-pyrido[2,3-d]azepin-2-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, starting from 2,6-dichloropyridine, a series of reactions including nucleophilic substitution and cyclization can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-5h-pyrido[2,3-d]azepin-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C9H12N2OC_9H_{12}N_2O and a molecular weight of approximately 164.20 g/mol. Its structure features a fused pyridine and azepine ring system, contributing to its chemical reactivity and biological activity. The compound acts as a ligand for dopamine D3 receptors and has shown potential as either an antagonist or partial agonist, making it relevant for neurological research.

Chemistry

  • Building Block for Synthesis : 6,7,8,9-Tetrahydro-5H-pyrido[2,3-d]azepin-2-ol serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it further to create derivatives with enhanced properties.

Biology

  • Biological Activity : The compound exhibits notable biological activities including antimicrobial and anticancer properties. Studies have indicated its effectiveness against various pathogens and cancer cell lines.
  • Neuropharmacology : As a ligand for dopamine D3 receptors, it plays a role in modulating neurotransmitter systems. This interaction positions it as a candidate for treating disorders such as schizophrenia and Parkinson's disease .

Medicine

  • Drug Development : The compound is being investigated for its potential use in drug design aimed at developing new therapeutic agents targeting neuropsychiatric disorders. Its ability to interact with serotonin receptors also suggests possible psychoactive effects that warrant further exploration .

Case Studies

  • Dopamine D3 Receptor Interaction : A study demonstrated that this compound effectively binds to dopamine D3 receptors in vitro. The implications of this interaction suggest potential therapeutic avenues for treating dopamine-related disorders such as schizophrenia .
  • Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antimicrobial properties against Gram-positive bacteria. This finding opens up possibilities for developing new antibiotics based on its structure .

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydro-5h-pyrido[2,3-d]azepin-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

5,6,7,9-Tetrahydro-pyrido[2,3-B]azepin-8-one (CAS: 67046-22-4)
  • Molecular Formula : C₉H₁₀N₂O
  • Key Difference : Replaces the hydroxyl group with a ketone at position 7.
  • This compound is reported with ≥98% purity and similar commercial availability .
2-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine (CAS: 1003587-71-0)
  • Molecular Formula : C₉H₁₁ClN₂
  • Key Difference : Substitution of the hydroxyl group with chlorine at position 2.
  • Impact : Chlorine enhances lipophilicity, which may improve membrane permeability but reduce solubility. This derivative is used as an intermediate in pharmaceutical synthesis .
6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]azepine-5,8-dione
  • Structure : Contains two ketone groups at positions 5 and 8.
  • Impact : The diketone structure facilitates strong hydrogen bonding in crystal lattices, as evidenced by X-ray diffraction studies . This contrasts with the target compound’s single hydroxyl group, which may offer selective binding in biological systems.

Ring-Expanded Analogues

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ol (CAS: 41043-11-2)
  • Molecular Formula: C₁₀H₁₃NO
  • Key Difference : Incorporates an eight-membered cyclohepta ring instead of a seven-membered azepine.
  • This compound has been studied by GlaxoSmithKline for unspecified therapeutic applications .

CCR2 Antagonist Activity

The target compound was developed via a scaffold-hopping strategy to optimize CCR2 antagonism, a key target in inflammatory diseases . Chlorinated derivatives (e.g., 2-chloro analogue) may exhibit improved pharmacokinetics but require further biological validation .

Commercial and Research Relevance

  • Suppliers : The target compound is available from 3 suppliers (China, US, India), while its analogues show variable availability .
  • Research Applications : The hydroxylated derivative is prioritized in CCR2 antagonist development, whereas chlorinated and ketone-containing variants serve as intermediates or alternative scaffolds .

Q & A

Q. What are the established synthetic routes for 6,7,8,9-Tetrahydro-5H-pyrido[2,3-d]azepin-2-ol, and what key intermediates are involved?

The compound is synthesized via multistep heterocyclic chemistry. A common route involves cyclization of pyridine derivatives with azepine precursors, as outlined in patent EP3405466 B1, which describes dopamine D3 ligand synthesis . Key intermediates include halogenated pyridines and amine-functionalized azepines. Reaction optimization (e.g., temperature, catalyst) is critical for yield improvement. Characterization via NMR and mass spectrometry confirms intermediate purity before final cyclization.

Q. How is the structural integrity of this compound validated in academic research?

X-ray crystallography is the gold standard for structural confirmation. For analogs like 6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]azepine-5,8-dione, single-crystal X-ray studies (space group P1, a = 8.2902 Å, R factor = 0.053) reveal hydrogen-bonded dimerization, critical for stability . Complementary techniques include high-resolution mass spectrometry (HRMS) and FT-IR to verify functional groups (e.g., hydroxyl and azepine moieties).

Q. What pharmacological assays are used to evaluate its dopamine D3 receptor binding affinity?

Radioligand binding assays with [³H]-spiperone or [³H]-raclopride are employed, as described in dopamine D3 ligand studies . Competitive binding experiments measure IC₅₀ values, while functional assays (e.g., cAMP inhibition) assess agonist/antagonist activity. Cell lines expressing human D3 receptors (e.g., HEK293) are standard models.

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported biological activities of analogs?

Conflicting bioactivity data may arise from structural variations (e.g., substituent positioning). For example, methyl substitutions in 6,7,8,9-tetrahydro-6,9-dimethyl-2-phenyl-5H-pyrimido[4,5-d]azepine alter solubility and receptor interactions . X-ray data (e.g., bond angles, packing motifs) can correlate structural features with activity, while molecular docking predicts binding poses to reconcile contradictions.

Q. What methodological considerations are critical for optimizing hydrogen-bonding networks in related compounds?

In the crystallographic study of 6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]azepine-5,8-dione, hydrogen bonds (N–H···O, D···A = 3.051 Å) stabilize the dimeric structure . To optimize such networks:

  • Use temperature-controlled crystallization (e.g., 187 K) to reduce thermal disorder.
  • Employ SHELXTL software for refining hydrogen parameters.
  • Address crystallographic alerts (e.g., PLAT029_ALERT_3_C for low θ coverage) via data completeness checks.

Q. How can synthetic byproducts or impurities impact pharmacological studies, and how are they controlled?

Impurities (e.g., des-hydroxy analogs) may arise during hydroxylation steps. Pharmacopeial guidelines recommend HPLC-UV/ELSD for purity assessment (≥95%) . For example, EP standards enforce strict limits on related substances (e.g., ≤0.15% for Impurity E in fluoroquinolones) . LC-MS/MS identifies trace byproducts, ensuring biological results reflect the target compound’s activity.

Data Contradiction Analysis

Q. How should researchers address conflicting reports on receptor selectivity between D3 and D2 subtypes?

Discrepancies may stem from assay conditions (e.g., receptor density, ligand concentration). Patent EP3405466 B1 highlights structural modifications (e.g., azepine ring substitution) to enhance D3 selectivity . Comparative studies using homologous cell lines (D3 vs. D2-expressing) under identical conditions are essential. Statistical analysis (e.g., two-way ANOVA) evaluates significance of selectivity differences.

Q. What experimental strategies validate computational predictions of metabolic stability for this compound?

In vitro microsomal assays (human liver microsomes + NADPH) measure half-life (t₁/₂). LC-MS quantifies parent compound depletion. For analogs, methyl groups (e.g., 8,8-dimethyl substitution in 6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepin-5-one) reduce CYP450-mediated oxidation, aligning with XLogP3 predictions (1.4 vs. 0.8 for non-methylated analogs) . Discrepancies between in silico and experimental data require reevaluation of force fields in molecular dynamics simulations.

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Structural Analogs

ParameterValue ()
Space groupP1
a, b, c (Å)8.2902, 8.5284, 11.1261
α, β, γ (°)98.155, 98.996, 91.754
R factor0.053
H-bond dimer D···A (Å)3.051 (N–H···N)

Q. Table 2. Pharmacological Assay Conditions

Assay TypeProtocol (Based on )
Radioligand Binding[³H]-raclopride, 2 nM, 37°C
Functional cAMPHEK293-D3, forskolin 10 µM
Selectivity ScreeningD2/D3-expressing cell panels

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